

VCH-916: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VCH-916	
Cat. No.:	B611647	Get Quote

Laval, QC & Cambridge, MA - VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed initially by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals, VCH-916 demonstrated antiviral activity in early clinical development for the treatment of chronic HCV infection, particularly against genotype 1. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of VCH-916, based on available scientific literature and patent filings.

Discovery and Development

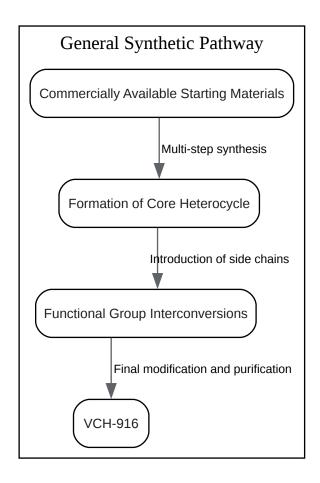
VCH-916 emerged from discovery efforts focused on identifying allosteric inhibitors of the HCV NS5B polymerase. Unlike nucleoside inhibitors that target the enzyme's active site, non-nucleoside inhibitors like VCH-916 bind to a distinct site on the enzyme, inducing a conformational change that inhibits its function. Early clinical development was conducted by ViroChem Pharma, with subsequent progression by Vertex Pharmaceuticals following its acquisition of ViroChem.

Chemical Synthesis

While the specific, step-by-step synthesis of **VCH-916** is proprietary and not publicly detailed, the general synthetic approach for this class of compounds can be inferred from patents filed by ViroChem Pharma. The synthesis likely involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to introduce the various substituents.



General Synthetic Workflow:



Click to download full resolution via product page

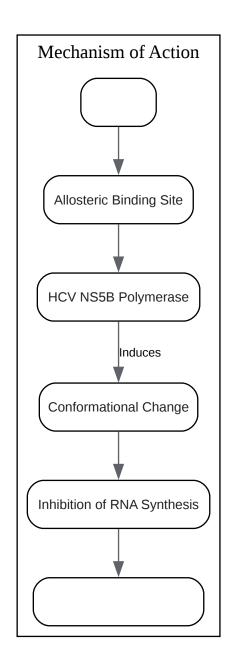
Caption: A generalized workflow for the chemical synthesis of VCH-916.

Mechanism of Action

VCH-916 functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This mechanism involves the binding of the inhibitor to a specific site on the enzyme, distinct from the catalytic active site. This binding event induces a conformational change in the enzyme, which in turn prevents the polymerase from efficiently catalyzing the replication of the viral RNA genome.

Signaling Pathway of HCV NS5B Inhibition:





Click to download full resolution via product page

Caption: The allosteric inhibition of HCV NS5B polymerase by VCH-916.

Biological and Clinical Evaluation

VCH-916 has undergone both preclinical and clinical evaluation to determine its safety, tolerability, pharmacokinetics, and antiviral efficacy.

In Vitro Activity



While specific IC50 values from primary research publications are not readily available in the public domain, **VCH-916** was reported to have sub-micromolar activity against HCV replicons of genotypes 1a and 1b.

Clinical Studies

A Phase I clinical trial in healthy volunteers evaluated single ascending doses of **VCH-916**. The study found that the compound was safe and well-tolerated at doses up to 600 mg. The pharmacokinetic profile indicated that the drug's exposure (AUC) was sufficient to achieve plasma concentrations predicted to be necessary for antiviral activity. The presence of a high-fat meal did not significantly affect its bioavailability.

In a study involving treatment-naive patients with chronic HCV genotype-1 infection, **VCH-916** was administered as monotherapy. The results demonstrated a dose-dependent antiviral effect.

Table 1: Summary of Clinical Efficacy of VCH-916 in HCV Genotype-1 Patients

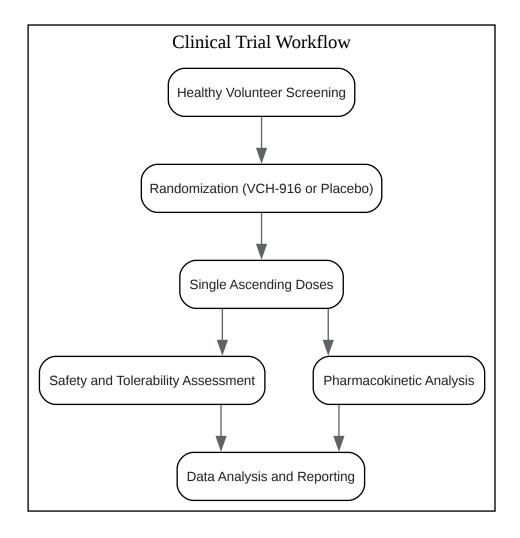
Dose	Duration	Mean Maximum Viral Load Reduction (log10 IU/mL)
100 mg and 200 mg every 8 hours	14 days	Data not specified
300 mg and 400 mg twice daily	3 days	1.5

Experimental Protocol: Phase I Clinical Trial in Healthy Volunteers

The study was a randomized, double-blind, placebo-controlled, single ascending dose trial. Cohorts of healthy volunteers received single oral doses of **VCH-916** (50, 100, 200, 400, and 600 mg) or placebo. A food effect arm was included where subjects received a 200 mg dose with a high-fat meal. Safety and tolerability were assessed through monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined by measuring plasma concentrations of **VCH-916** over time.

Experimental Workflow for Clinical Trial Evaluation:





Click to download full resolution via product page

Caption: A simplified workflow of the Phase I clinical trial for VCH-916.

Conclusion

VCH-916 is a novel non-nucleoside inhibitor of HCV NS5B polymerase that showed promise in early clinical development for the treatment of chronic HCV infection. Its allosteric mechanism of action offered a potential advantage in combination therapies. While the development of **VCH-916** did not proceed to market, the research and clinical findings contributed to the broader understanding of HCV virology and the development of direct-acting antiviral agents that have revolutionized the treatment of hepatitis C.

 To cite this document: BenchChem. [VCH-916: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b611647#vch-916-discovery-and-chemical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com